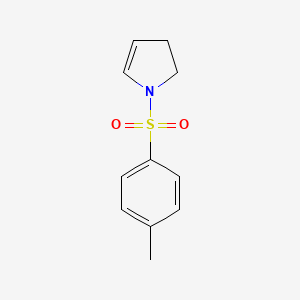

1-Tosyl-2,3-dihydro-1H-pyrrole

Cat. No. B3230563

M. Wt: 223.29 g/mol

InChI Key: XYMRZTIWXWDRCG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06432948B1

Procedure details

1.37 kg (8.0 mol) of toluenesulphonamide in 6 l of toluene are introduced into a further 20 l HC4 vessel having a distillation bridge. The mixture is treated with 3.2 kg of 45% strength sodium hydroxide solution, 0.8 l of water and 130.5 g of tetrabutylammonium hydrogensulphate, heated to a maximum internal temperature of 40° C. and vacuum is applied. The previously obtained dichloromethane solution (15.21) is then added dropwise in the course of 1.5 hours and the dichloromethane is removed by distillation at 450 mbar at the same time (bath temperature: 60° C.). During the distillation, foam formation takes place. At the end, a solution with an internal temperature of 33-40° C. is present. After completion of the addition, further dichloromethane is removed by distillation until distillate barely still passes over (time: about 85 minutes; internal temperature 40° C. with a bath temperature of 60° C. at the end). The vessel contents are then transferred whilst still warm to a separating funnel and the vessel is rinsed at 50° C. with 5 l of water and 2 l of toluene. Before the phase separation, the solid constituents in the intermediate phase are filtered off with suction and washed with 0.5 l of toluene. The organic phase is washed with 2.4 l of water with stirring, separated off and evaporated to dryness in a rotary evaporator. The solid residue (1758 g) is suspended in 1.6 l of methanol at a bath temperature of 50° C., the suspension is transferred to a 10 l flask having a plane-ground joint and the flask is rinsed with 2.4 l of diisopropyl ether. The mixture is warmed to reflux temperature (59° C.) and stirred for a further 30 minutes under reflux. The suspension is cooled to 0° C., stirred at 0° C. for 1 hour, filtered off with suction and washed with 0.8 l of a cold mixture of methanol/diisopropyl ether (1:1.5). The crystallizate is dried at 50° C./400 mbar under a nitrogen atmosphere.

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(C)[C:2]([S:7]([NH2:10])(=[O:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.[OH-].[Na+].O.Cl[CH2:16]Cl.[C:18]1(C)[CH:23]=CC=[CH:20][CH:19]=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[C:5]1([CH3:16])[CH:6]=[CH:1][C:2]([S:7]([N:10]2[CH2:20][CH2:19][CH:18]=[CH:23]2)(=[O:8])=[O:9])=[CH:3][CH:4]=1 |f:1.2,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.37 kg

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C(=CC=CC1)S(=O)(=O)N)C

|

|

Name

|

|

|

Quantity

|

6 L

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0.8 L

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

130.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the dichloromethane is removed by distillation at 450 mbar at the same time (bath temperature: 60° C.)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

During the distillation, foam formation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with an internal temperature of 33-40° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of the addition, further dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed by distillation until distillate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

about 85 minutes

|

|

Duration

|

85 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

internal temperature 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

temperature of 60° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

still warm to a separating funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

the vessel is rinsed at 50° C. with 5 l of water and 2 l of toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Before the phase separation

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid constituents in the intermediate phase are filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 0.5 l of toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase is washed with 2.4 l of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness in a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid residue (1758 g) is suspended in 1.6 l of methanol at a bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

temperature of 50° C., the suspension is transferred to a 10 l flask

|

WASH

|

Type

|

WASH

|

|

Details

|

the flask is rinsed with 2.4 l of diisopropyl ether

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is warmed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux temperature (59° C.)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for a further 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The suspension is cooled to 0° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 0° C. for 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 0.8 l of a cold mixture of methanol/diisopropyl ether (1:1.5)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystallizate is dried at 50° C./400 mbar under a nitrogen atmosphere

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)N1C=CCC1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |